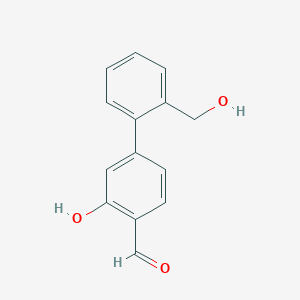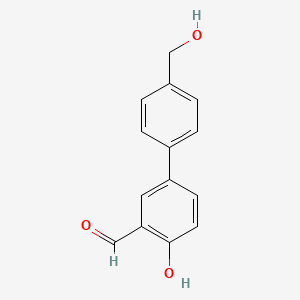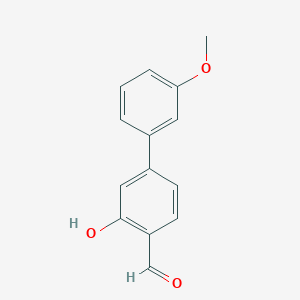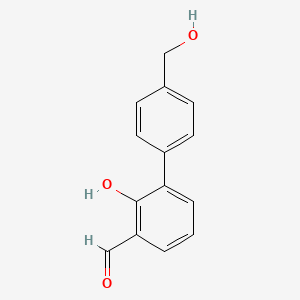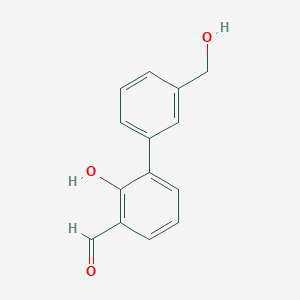
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% (2-F6HMPP) is a phenolic compound that is often used as a starting material in the synthesis of various compounds and molecules. It is a versatile and useful compound that has been studied for its various applications in scientific research and development.
Aplicaciones Científicas De Investigación
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds and molecules, such as pharmaceuticals, pesticides, and food additives. It has also been used as a reagent in the synthesis of organic compounds, such as dyes and pigments. Furthermore, it has been studied for its potential applications in biochemistry and biotechnology.
Mecanismo De Acción
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its mechanism of action. The compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Furthermore, it has been found to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the formation of inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors, such as tyrosine kinase, which are involved in cell signaling pathways. Furthermore, it has been found to have anti-inflammatory, anti-oxidative, and anti-proliferative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% is an easily accessible and cost-effective compound that can be used in laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions. Furthermore, it is relatively safe to use and does not produce any hazardous byproducts. However, the compound is sensitive to light and air and must be stored in a cool, dry place.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug development and other areas of biotechnology. Furthermore, further research could be conducted into the synthesis of derivatives of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%, such as polymers and other compounds. Additionally, further research could be conducted into the potential use of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% can be synthesized from the condensation of phenol and formaldehyde in an aqueous medium in the presence of a base catalyst. The reaction is conducted at an elevated temperature and pressure, and the resulting product is a white solid with a purity of 95%. The purity of the product can be increased by recrystallizing the product from an aqueous solution.
Propiedades
IUPAC Name |
2-hydroxy-3-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHHBPRSZZWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685075 |
Source


|
| Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261918-75-5 |
Source


|
| Record name | 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




